molecular formula C20H19N3O3S B2948991 N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021256-69-8

N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No. B2948991
CAS RN: 1021256-69-8
M. Wt: 381.45
InChI Key: GOKAKRFBDJNEHS-UHFFFAOYSA-N
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Description

Thiazoles are important heterocyclic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs .


Synthesis Analysis

Thiazole motifs are synthesized via various methods, including the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . They are important starting materials for the preparation of compounds such as dithiocarbamates and dyes .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Thiazole compounds can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Thiazole derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazole derivatives using various agents is discussed with respect to yield, purity, selectivity and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates .

properties

IUPAC Name

N-[4-[3-(2-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-17-10-6-5-9-16(17)22-18(24)12-11-15-13-27-20(21-15)23-19(25)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKAKRFBDJNEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

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